molecular formula C13H12ClNO3 B11851324 Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate CAS No. 50593-26-5

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate

Cat. No.: B11851324
CAS No.: 50593-26-5
M. Wt: 265.69 g/mol
InChI Key: DGWOEPLHTLXEEL-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound is part of the quinoline family, which is recognized for its significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under specific conditions. The reaction is catalyzed by triethylamine in diphenyl ether . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ, with proline as a ligand and proton source in aqueous ethanol .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and ultrasound irradiation are also used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and antimalarial agent.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This compound also binds to DNA, interfering with replication and transcription processes .

Properties

CAS No.

50593-26-5

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

ethyl 7-chloro-2-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(17)11-7(2)15-10-6-8(14)4-5-9(10)12(11)16/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

DGWOEPLHTLXEEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)Cl)C

Origin of Product

United States

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